

Comparative Pharmacokinetics of CYB210010 in Rodent Strains: A Comprehensive Guide

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Compound of Interest

Compound Name: CYB210010

Cat. No.: B15614101

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This guide provides a detailed comparison of the pharmacokinetic properties of **CYB210010**, a novel, potent, and long-acting serotonin 5-HT_{2A} receptor agonist, across different rodent species. The data presented is compiled from preclinical studies and is intended to inform further research and development of this compound.

Executive Summary

CYB210010 exhibits favorable pharmacokinetic characteristics in both mice (C57BL/6) and rats (Wistar), demonstrating oral bioavailability and significant brain penetration. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used in these foundational studies, and provides visual representations of the experimental workflow and proposed metabolic pathways. No public data is currently available on the pharmacokinetics of **CYB210010** in other rodent strains such as guinea pigs.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the mean pharmacokinetic parameters of **CYB210010** in mice and rats following various routes of administration.

Table 1: Pharmacokinetics of **CYB210010** in C57BL/6 Mice (3 mg/kg)

Parameter	Subcutaneous (SC)	Oral (PO)
Cmax (ng/mL)	283	86
Tmax (h)	0.5	1.0
AUC (0-t) (ngh/mL)	639	434
Half-life ($t_{1/2}$) (h)	2.5	3.1
Brain Cmax (ng/g)	4560	1380
Brain Tmax (h)	1.0	2.0
Brain AUC (0-t) (ngh/g)	21700	12400
Brain/Plasma Ratio (AUC)	~34	~29

Table 2: Pharmacokinetics of **CYB210010** in Wistar Rats

Parameter	Intravenous (IV) (1 mg/kg)	Oral (PO) (5 mg/kg)
Cmax (ng/mL)	234	101
Tmax (h)	0.08	2.0
AUC (0-inf) (ngh/mL)	321	865
Half-life ($t_{1/2}$) (h)	2.8	3.9
Oral Bioavailability (%)	-	54
Brain Cmax (ng/g)	4120	1870
Brain Tmax (h)	0.5	4.0
Brain AUC (0-inf) (ngh/g)	9980	16600
Brain/Plasma Ratio (AUC)	~31	~19

Experimental Protocols

The data presented in this guide is based on the methodologies described in the primary literature.

1. Animal Models:

- Mice: Male C57BL/6 mice were used for the pharmacokinetic studies.
- Rats: Male Wistar rats were utilized for the pharmacokinetic evaluations.

2. Dosing:

- Mice: **CYB210010** was administered via subcutaneous (SC) and oral (PO) gavage at a dose of 3 mg/kg.
- Rats: For intravenous (IV) administration, a dose of 1 mg/kg was used. For oral administration, a dose of 5 mg/kg was given by gavage.

3. Sample Collection:

- Serial blood samples were collected from the animals at various time points post-administration.
- For brain tissue analysis, animals were euthanized at corresponding time points, and brains were collected.

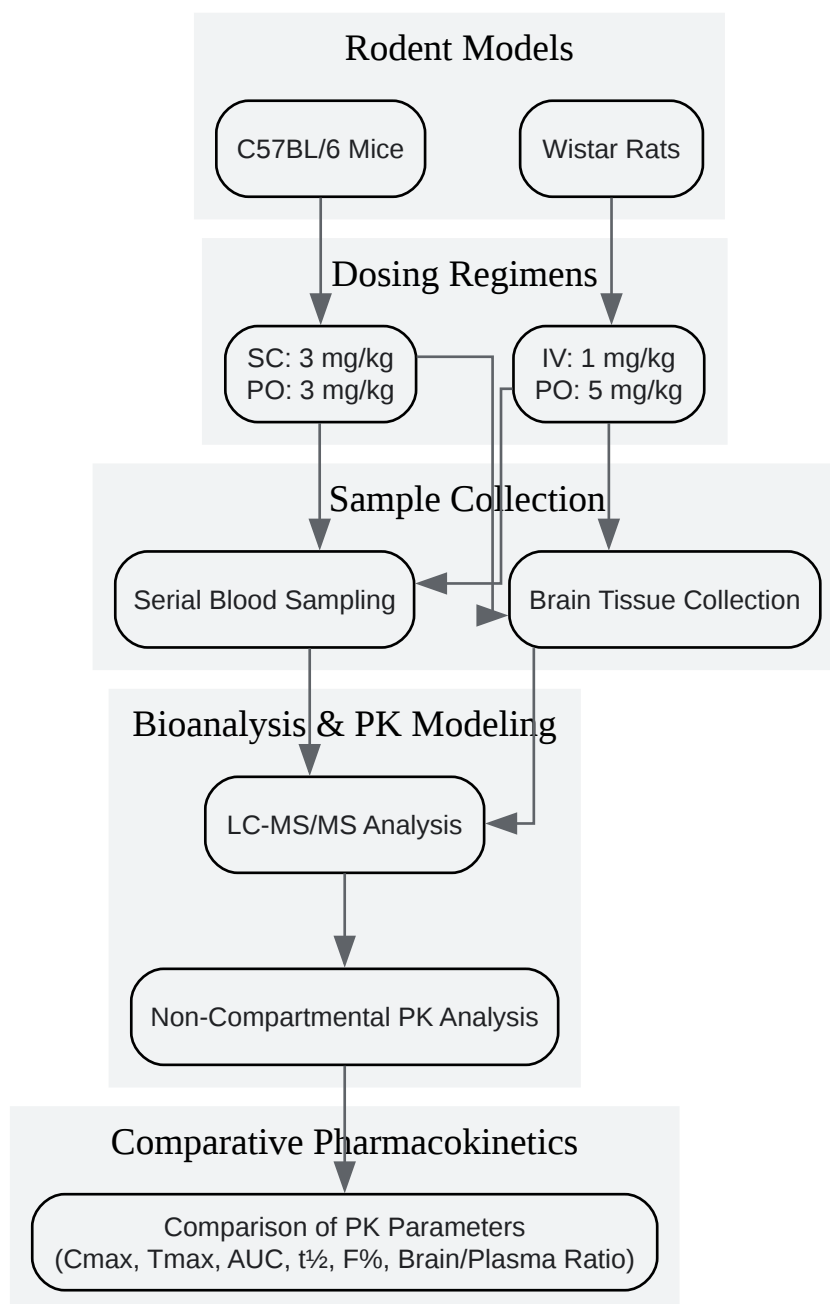
4. Bioanalytical Method:

- Concentrations of **CYB210010** in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

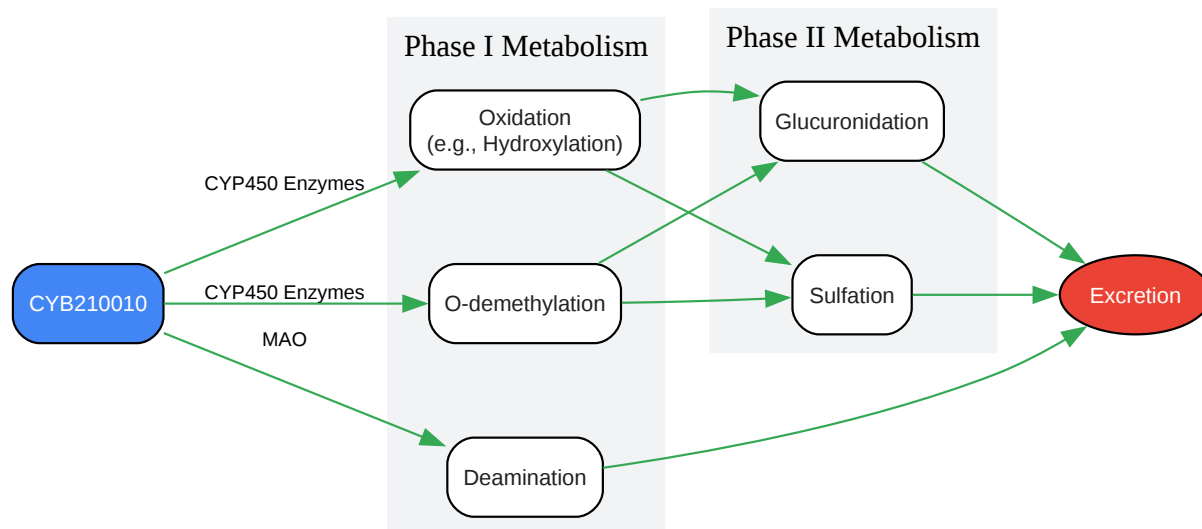
- Pharmacokinetic parameters including maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), and elimination half-life (t_{1/2}) were calculated using non-compartmental analysis.
- Oral bioavailability (F%) was calculated as $(AUC_{oral}/AUC_{IV}) \times (Dose_{IV}/Dose_{oral}) \times 100$.
- The brain-to-plasma ratio was calculated based on the ratio of the AUC in the brain to the AUC in the plasma.

Mandatory Visualization



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Caption: Experimental workflow for the comparative pharmacokinetic study of **CYB210010**.



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Caption: Proposed metabolic pathways of **CYB210010** in rodents.

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